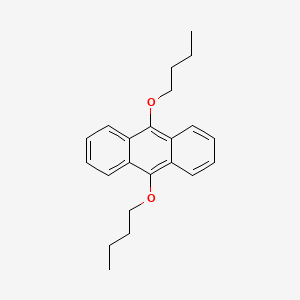

9,10-Dibutoxyanthracene

Description

Properties

IUPAC Name |

9,10-dibutoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O2/c1-3-5-15-23-21-17-11-7-9-13-19(17)22(24-16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMGAOMUPSQGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621211 | |

| Record name | 9,10-Dibutoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76275-14-4 | |

| Record name | 9,10-Dibutoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the chemical properties of 9,10-Dibutoxyanthracene

An In-depth Technical Guide to the Chemical Properties of 9,10-Dibutoxyanthracene

Introduction

This compound (DBA) is a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), characterized by the substitution of butoxy groups at the 9 and 10 positions of the central aromatic ring.[1] This modification significantly influences its photophysical and chemical properties, making it a compound of considerable interest for researchers, scientists, and professionals in drug development and materials science. Its primary applications stem from its favorable optical properties, particularly its absorption in the near-UV spectrum, which makes it an effective electron transfer sensitizer (B1316253) and photoinitiator.[1][2][3] DBA is utilized in photopolymerization processes for applications such as fine pattern formation, dry film photoresists, and UV-curable inks.[1] Furthermore, its interaction with light and oxygen to generate reactive oxygen species has opened avenues for its use in photodynamic therapy and as a photo-induced oxygen scavenger.[1][4]

Core Chemical Properties

This compound is a yellow crystalline solid at room temperature.[3][5][6] The presence of the aliphatic butoxy chains enhances its solubility in various organic solvents compared to the parent anthracene molecule.[6][7][8]

| Property | Value | Source(s) |

| CAS Number | 76275-14-4 | [1][5][7] |

| Molecular Formula | C₂₂H₂₆O₂ | [5][7][9][10] |

| Molecular Weight | 322.44 g/mol | [3][5][7][10] |

| Melting Point | 53-55 °C or 110.0-114.0 °C | [7][8][11][12] |

| Boiling Point | 478.8 ± 18.0 °C (Predicted) | [7][8] |

| Density | 1.058 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Appearance | Yellow crystalline powder/solid | [3][5] |

| Solubility | Insoluble in water (4.8E-5 g/L at 25 °C). Soluble in dimethyl sulfoxide (B87167) (DMSO), benzene, and toluene. | [5][7][8] |

Spectral Properties

The defining characteristic of this compound is its absorption of ultraviolet light, specifically in the UVA range. This property is central to its function as a photosensitizer.

| Spectral Property | Wavelength/Range | Source(s) |

| UV-Vis Absorption (λmax) | 360–400 nm | [1][4][13] |

| Fluorescence | Exhibits fluorescence | [4][6] |

Reactivity and Photochemistry

The primary mechanism of action for this compound involves the absorption of light, which excites the molecule to a higher energy state.[1] In the presence of molecular oxygen, this energy can be transferred to generate singlet oxygen, a highly reactive oxygen species.[1][2] This process is the foundation of its photosensitizing capabilities.

A key photochemical reaction of DBA is its degradation in the presence of air (oxygen) and UV light to form an endoperoxide species.[2][4][13] This reaction proceeds through the capture of the generated singlet oxygen. The resulting this compound-endoperoxide is itself photoreactive and can undergo further decomposition to secondary products.[4][13] This reactivity makes DBA a potential candidate for use as a photo-induced oxygen scavenger.[2][4] Due to steric hindrance from the bulky butoxy groups at the 9 and 10 positions, photodimerization, a common reaction for anthracene, is unlikely.[4]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common protocols.

1. Alkali-Mediated Etherification (from 9,10-Anthracenedione) [1]

This one-pot method involves the reduction of 9,10-anthracenedione to its diol form, followed by etherification.

-

Step 1: Reduction and Deprotonation: 9,10-Anthracenedione is reduced to 9,10-anthracenediol (also known as anthracene-9,10-diol).[1][14] This intermediate is subsequently deprotonated using a base such as sodium hydroxide (B78521) (NaOH) to form the sodium 9,10-anthracenediolate salt.[1]

-

Step 2: Etherification: The resulting sodium salt is reacted with an alkylating agent, such as butyl bromide, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to 65–70°C for 1–2 hours to yield this compound.[1]

-

Purification: The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system to achieve high purity (>98%).[1]

2. Acylation-Reduction Method (from Anthraquinone) [15]

This two-step approach offers good control over impurities and avoids the use of hazardous metal reducing agents.[15]

-

Step 1: Acylation of Anthraquinone: Anthraquinone is reacted with n-butyryl chloride in a biphasic system (e.g., dichloromethane (B109758) and 30% NaOH solution) in the presence of sodium hydrosulfite (NaHSO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. The reaction is conducted at low temperatures (0–10°C) to form the intermediate, 9,10-dibutyryloxyanthracene.[1][15]

-

Step 2: Reduction: The intermediate is then reduced using a reducing agent such as triethylsilane to yield the final product, this compound.[15]

-

Advantages: This method is reported to be suitable for industrial production, yielding a high-purity product (≥99.90%) with a high yield (around 90%).[15]

Protocol for Photodegradation and Endoperoxide Formation[4][13]

This experimental protocol demonstrates the photoreactivity of DBA in the presence of a photosensitized singlet oxygen generator.

-

Materials: this compound (DBA), Eosin Y (EY) as a singlet oxygen-producing dye, and a solvent such as N,N-dimethylformamide (DMF).[13]

-

Procedure: A mixture of DBA (e.g., 99.6 mg) and Eosin Y (e.g., 7.1 mg) is dissolved in the solvent (e.g., 10 mL).[13] The solution is then irradiated with light of a wavelength that excites the sensitizer but not DBA directly (e.g., 530 nm light) in the presence of air at room temperature for a set period (e.g., 4 hours) with stirring.[13]

-

Workup and Analysis: The crude product is extracted with a nonpolar solvent like hexane, washed with saturated brine, and concentrated. The formation of this compound-endoperoxide can be confirmed and quantified using ¹H NMR spectroscopy.[4][13]

Safety and Handling

This compound is classified as hazardous to the aquatic environment with long-lasting effects (H413).[5][9] Therefore, release into the environment should be avoided.[5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical. It should be stored in a tightly sealed container in a cool, dry, and dark place, protected from light to prevent degradation.[1]

References

- 1. This compound |Electron Transfer Sensitizer [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. watson-int.com [watson-int.com]

- 4. Mechanism for the photodegradation of this compound in the presence of air | PLOS One [journals.plos.org]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 76275-14-4: Anthracene,9,10-dibutoxy- | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. PSS 303 [chembk.com]

- 9. This compound | C22H26O2 | CID 21987539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 76275-14-4 [chemicalbook.com]

- 11. This compound | 76275-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. This compound | 76275-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Mechanism for the photodegradation of this compound in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]

- 15. CN113880698B - Preparation method of 9, 10-dibutoxyanthracene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 9,10-Dibutoxyanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 9,10-Dibutoxyanthracene, a versatile organic compound with applications in photodynamic therapy and as an electron transfer sensitizer.[1] The document outlines key synthetic methodologies, including reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate replication and further research.

Acylation of Anthraquinone (B42736) followed by Reduction

A highly efficient and high-yield method for the synthesis of this compound involves a two-step process starting from anthraquinone. This pathway is characterized by its use of readily available starting materials and controllable reaction conditions, resulting in a high-purity product.[2] The overall yield for this process is reported to be around 90%, with a product purity of ≥99.90%.[2]

Reaction Pathway and Mechanism

The synthesis proceeds in two main steps:

-

Acylation of Anthraquinone: Anthraquinone is first reduced in situ with sodium hydrosulfite in the presence of sodium hydroxide (B78521). The resulting intermediate is then acylated with n-butyryl chloride to form an intermediate, designated as M1 in the referenced patent literature.[2]

-

Reduction to this compound: The intermediate M1 is subsequently reduced using triethylsilane to yield the final product, this compound.[2] This reduction step avoids the use of metal-reducing agents that can generate hydrogen gas, thus enhancing the safety of the procedure.[2]

The following diagram illustrates the logical workflow of this synthesis pathway.

Caption: Workflow for the synthesis of this compound from Anthraquinone.

Experimental Protocol

The following protocol is adapted from patent CN113880698B.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anthraquinone | 208.21 | 20 g | 0.096 |

| Dichloromethane | 84.93 | 100 g | - |

| 30% Sodium Hydroxide Solution | 40.00 | 100 g | - |

| Tetrabutylammonium (B224687) Bromide | 322.37 | 0.15 g | 0.00046 |

| Sodium Hydrosulfite | 174.11 | 32 g | 0.184 |

| n-Butyryl Chloride | 106.55 | 30.5 g | 0.286 |

| Triethylsilane | 116.28 | (Not specified) | - |

| Anhydrous Sodium Sulfate | 142.04 | (Sufficient amount) | - |

Procedure:

-

Reaction Setup: In a 500 ml four-neck flask, combine 20 g of anthraquinone, 100 g of dichloromethane, 100 g of 30% sodium hydroxide solution, and 0.15 g of tetrabutylammonium bromide.

-

Initial Reduction: Add 32 g of sodium hydrosulfite to the mixture in 10 portions.

-

Acylation: Cool the reaction mixture to between -5°C and 5°C. Begin the dropwise addition of 30.5 g of n-butyryl chloride. After the addition is complete, maintain the temperature at 30-35°C and allow the reaction to proceed for 1.5 hours.

-

Work-up 1: After the reaction is complete, allow the mixture to stand and separate into layers. Remove the aqueous phase and dry the organic phase with anhydrous sodium sulfate.

-

Reduction: To the dried organic phase, add triethylsilane dropwise. Maintain the temperature at 30-35°C and continue the reaction for 2-3 hours.

-

Crystallization and Isolation: After the reduction is complete, cool the reaction mixture to induce crystallization. The solid product, this compound, is then collected.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for this synthesis pathway.

| Parameter | Value |

| Purity | ≥99.90% |

| Yield | ~90% |

| ¹H NMR (400MHz, CDCl₃, 300K) | δ(ppm) = 8.37-8.34 (m, 4H), 7.53-7.50 (m, 4H), 4.22 (t, J=6.6Hz, 4H), 2.12-2.05 (m, 4H), 1.80-1.71 (m, 4H), 1.12 (t, J=7.4Hz, 6H) |

| ¹³C NMR (101MHz, CDCl₃, 300K) | δ(ppm) = 147.5, 125.1, 122.7, 75.8, 32.7, 19.5, 14.1 |

| Mass Spectrum (MS) | m/z = 322 |

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and versatile method for preparing ethers. In the context of this compound synthesis, this pathway would involve the reaction of a 9,10-dialkoxide of anthracene (B1667546) with a butyl halide. The key intermediate, 9,10-anthracenediol (the hydroquinone (B1673460) form of 9,10-anthraquinone), can be prepared by the reduction of 9,10-anthraquinone.

Reaction Pathway and Mechanism

This synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism.[1]

-

Deprotonation: 9,10-Anthracenediol is deprotonated by a strong base (e.g., sodium hydroxide or sodium hydride) to form the more nucleophilic 9,10-anthracenediolate.

-

Nucleophilic Attack: The dialkoxide then attacks a butyl halide (e.g., n-butyl bromide) in a concerted SN2 reaction, displacing the halide and forming the ether linkages.

The following diagram illustrates the mechanism of the Williamson ether synthesis for one of the hydroxyl groups.

Caption: SN2 mechanism for the Williamson ether synthesis of this compound.

Generalized Experimental Protocol

Materials and Reagents:

-

9,10-Anthracenediol

-

A strong base (e.g., Sodium Hydride, Sodium Hydroxide)

-

n-Butyl Bromide or n-Butyl Iodide

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

-

Preparation of the Alkoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9,10-anthracenediol in the anhydrous solvent.

-

Add the strong base portion-wise at a controlled temperature (e.g., 0°C) to facilitate the deprotonation to the dialkoxide.

-

Alkylation: To the resulting solution of the dialkoxide, add n-butyl halide dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Acid-Catalyzed Etherification of Anthracene

Another potential pathway for the synthesis of this compound is the direct reaction of anthracene with butanol under acidic conditions.[3] This method, however, is less commonly detailed in the literature for this specific product.

Reaction Pathway and Mechanism

The mechanism for acid-catalyzed etherification of an aromatic compound is not straightforward and can be complex. It likely involves the protonation of butanol, followed by the formation of a butyl carbocation (or a related electrophilic species) which then attacks the electron-rich anthracene core. The stability of the resulting intermediate and the reaction conditions would be critical for the success of this synthesis.

Summary of Synthesis Pathways

The following table provides a comparative summary of the discussed synthesis pathways for this compound.

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Acylation and Reduction | Anthraquinone | n-Butyryl Chloride, Sodium Hydrosulfite, Triethylsilane | High yield, high purity, safe (avoids H₂ generation) | Multi-step process |

| Williamson Ether Synthesis | 9,10-Anthracenediol | Strong base, Butyl Halide | Versatile, well-established method | Requires pre-synthesis of anthracenediol, sensitive to reaction conditions |

| Acid-Catalyzed Etherification | Anthracene | Butanol, Strong Acid (e.g., H₂SO₄) | Potentially a one-step process | Lack of detailed protocols, potential for side reactions and low yields |

Conclusion

For researchers and professionals in drug development, the synthesis of this compound via the acylation of anthraquinone followed by reduction with triethylsilane presents the most robust and well-documented pathway. It offers high yields and purity, which are critical for applications in sensitive fields. The Williamson ether synthesis provides a viable alternative, particularly if 9,10-anthracenediol is readily available. The acid-catalyzed etherification of anthracene, while theoretically possible, requires further investigation and optimization to be considered a practical synthetic route. This guide provides the necessary foundational information for the successful synthesis and further exploration of this compound and its derivatives.

References

An In-depth Technical Guide to the Photophysical Properties of 9,10-Dibutoxyanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

9,10-Dibutoxyanthracene is a derivative of anthracene (B1667546), a polycyclic aromatic hydrocarbon, characterized by the presence of two butoxy groups at the 9 and 10 positions of the anthracene core. These substituents significantly influence the molecule's electronic and, consequently, its photophysical properties. DBA is recognized for its strong absorption in the near-UV region, making it an effective sensitizer (B1316253) for various photochemical reactions.[1] Its ability to generate singlet oxygen upon photoexcitation has also positioned it as a compound of interest for applications in photodynamic therapy.[1] This guide aims to consolidate the existing knowledge on the photophysical properties of DBA and to provide detailed experimental frameworks for its further characterization.

Photophysical and Photochemical Properties

Absorption and Emission Spectra

This compound exhibits characteristic absorption in the ultraviolet A (UVA) region, specifically between 360 and 400 nm.[1][2] This absorption profile makes it suitable for applications initiated by near-UV light sources, such as light-emitting diodes (LEDs).[1][2] The electron-donating nature of the butoxy groups is known to influence the energy levels of the anthracene core, affecting its absorption and emission characteristics.[1] While detailed emission spectra in various solvents are not extensively documented in the literature, it is expected to exhibit the characteristic structured fluorescence emission typical of anthracene derivatives.

Photochemical Reactivity and Degradation

A key feature of this compound is its photoreactivity in the presence of oxygen. Upon irradiation with UV light in an aerobic environment, DBA undergoes a [4+2] cycloaddition reaction with singlet oxygen to form a transient endoperoxide. This endoperoxide can then undergo further decomposition, particularly under continued light exposure, to yield secondary products.[2] This reactivity underscores the potential of DBA as a photo-induced oxygen scavenger. The proposed mechanism for this photodegradation is supported by singlet oxygen scavenger studies and theoretical calculations of the singlet-triplet transition energies.[2]

Quantitative Photophysical Data

Specific, experimentally determined values for the fluorescence quantum yield and lifetime of this compound are not widely reported in peer-reviewed literature. To provide a valuable resource for researchers, this section presents a comparative overview of photophysical data for structurally related 9,10-disubstituted anthracene derivatives. This data can serve as a useful benchmark for the expected photophysical behavior of DBA.

Table 1: Summary of Known Photophysical Properties of this compound

| Property | Value(s) | Solvent(s) | Reference(s) |

| Absorption Maxima (λabs) | 360 - 400 nm | Not specified | [1][2] |

| Molar Absorptivity (ε) | Data not available | ||

| Emission Maxima (λem) | Data not available | ||

| Fluorescence Quantum Yield (Φf) | Data not available | ||

| Fluorescence Lifetime (τf) | Data not available |

Table 2: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives

| Compound | Solvent | Absorption Max. (λabs, nm) | Emission Max. (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Reference(s) |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 378, 398 | 408, 430 | 0.90 | 8.8 | [3] |

| 9,10-Dibromoanthracene | Benzene | 380, 401 | 410, 434 | 0.09 | 1.3 | [3] |

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 430, 456 | 462, 492 | 0.98 | 4.9 | [3] |

| Anthracene | Ethanol | ~357 | ~404 | 0.27 | ~4.1 | [4] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key photophysical properties of this compound.

Measurement of UV-Visible Absorption Spectrum

Objective: To determine the wavelengths of maximum absorbance (λabs) and the molar absorption coefficients (ε) of DBA.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of DBA of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the λmax.

-

-

Measurement:

-

Record the absorption spectrum of the solvent to be used as a baseline.

-

Record the absorption spectra of the DBA solutions over a relevant wavelength range (e.g., 250-500 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λabs).

-

Calculate the molar absorption coefficient (ε) at each λabs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of DBA relative to a known standard.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation and emission monochromator.

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of DBA (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.546, or 9,10-diphenylanthracene in cyclohexane, Φf ≈ 0.90).

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the standard and DBA in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectrum of the solvent (blank).

-

Record the fluorescence emission spectra of the standard and DBA solutions at the same excitation wavelength.

-

-

Data Analysis:

-

Subtract the solvent's emission spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2) where 'std' refers to the standard and 'x' to the sample, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime (τf) of DBA.

Methodology:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is the most common and accurate method.

-

Sample Preparation:

-

Prepare a dilute solution of DBA in a spectroscopic grade solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent quenching by molecular oxygen.

-

-

Measurement:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).

-

Excite the DBA solution with a pulsed light source (e.g., a picosecond laser diode) at a wavelength where it absorbs.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF using appropriate fitting software.

-

The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).

-

Visualizing the Photochemical Pathway

The photodegradation of this compound in the presence of light and oxygen is a critical aspect of its photochemistry. The following diagram illustrates the proposed reaction pathway.

References

9,10-Dibutoxyanthracene: An In-Depth Technical Guide to its Photosensitizing Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dibutoxyanthracene (DBA) is a derivative of anthracene (B1667546) that has garnered significant interest for its applications as a photosensitizer, particularly in the fields of photodynamic therapy and photopolymerization. Its efficacy stems from its favorable photophysical properties, notably its ability to absorb UVA light and efficiently generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This technical guide provides a comprehensive overview of the core mechanism of action of DBA as a photosensitizer, detailing its photophysical properties, the pathways of ROS generation, and the experimental protocols used for its characterization.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light, and molecular oxygen to induce cell death. The choice of photosensitizer is critical to the success of PDT, with ideal candidates possessing strong absorption in the therapeutic window, high singlet oxygen quantum yields, and low dark toxicity. This compound has emerged as a promising photosensitizer due to its characteristic absorption in the 360–400 nm range, making it suitable for activation by near-UV light sources.[1] The presence of electron-donating butoxy groups at the 9 and 10 positions of the anthracene core enhances its photosensitizing capabilities.[2] This document will delve into the fundamental mechanisms that govern the photosensitizing action of DBA.

Photophysical and Photochemical Properties

The photosensitizing activity of this compound is dictated by its photophysical properties. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes: fluorescence, internal conversion, or intersystem crossing to a triplet state (T₁). It is the triplet state that is crucial for the photosensitizing action.

Table 1: Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives

| Compound | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Solvent | Reference |

| 9,10-Diphenylanthracene (B110198) | 372.5 | 14,000 | 408, 430, 455 | ~1.0 | Cyclohexane | [3] |

| This compound | 360-400 | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

Note: Specific quantitative data for this compound is sparse in the reviewed literature. The data for 9,10-diphenylanthracene is provided for comparative purposes.

Mechanism of Action: Singlet Oxygen Generation

The primary mechanism of action for this compound as a photosensitizer involves a Type II photochemical process, leading to the generation of singlet oxygen.

-

Excitation: DBA absorbs a photon of light (hν), transitioning to its excited singlet state (¹DBA*).

-

Intersystem Crossing (ISC): The excited singlet state undergoes intersystem crossing to a longer-lived excited triplet state (³DBA*).

-

Energy Transfer: The excited triplet state of DBA transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer promotes oxygen to its highly reactive singlet state (¹O₂).

-

Reactive Oxygen Species (ROS) Effects: Singlet oxygen is a potent oxidizing agent that can react with a variety of biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage and apoptosis or necrosis.

An interesting aspect of DBA's photochemistry is its reaction with the singlet oxygen it generates. This reaction leads to the formation of this compound-endoperoxide (DBA-EPO).[1][4] This process can be viewed as a self-scavenging mechanism.

Caption: Photosensitization mechanism of this compound.

Experimental Protocols

The characterization of a photosensitizer's mechanism of action involves several key experiments to quantify its photophysical properties and its efficiency in generating reactive oxygen species.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation by a photosensitizer. It can be determined indirectly by chemical trapping methods.

Protocol: Chemical Trapping of Singlet Oxygen

-

Reagents and Materials:

-

This compound (DBA)

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF) or 9,10-dimethylanthracene (B165754) (DMA))

-

Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal or Methylene Blue)

-

Spectrophotometer or spectrofluorometer

-

Light source with a specific wavelength for excitation

-

Appropriate solvent (e.g., acetonitrile, ethanol)

-

-

Procedure: a. Prepare solutions of the DBA and the reference photosensitizer with the same optical density at the excitation wavelength. b. To each solution, add a known concentration of the singlet oxygen trap (e.g., DPBF). c. Irradiate the solutions with the light source while stirring. d. At regular time intervals, measure the decrease in absorbance or fluorescence of the singlet oxygen trap. The reaction of the trap with singlet oxygen leads to a loss of its chromophore or fluorophore. e. Plot the change in absorbance or fluorescence against time for both the DBA and the reference. f. The singlet oxygen quantum yield of DBA can be calculated using the following equation:

ΦΔ (DBA) = ΦΔ (Ref) × (k_DBA / k_Ref) × (I_abs_Ref / I_abs_DBA)

Where:

-

ΦΔ (Ref) is the singlet oxygen quantum yield of the reference.

-

k_DBA and k_Ref are the slopes of the degradation plots for the trap in the presence of DBA and the reference, respectively.

-

I_abs_DBA and I_abs_Ref are the rates of light absorption by DBA and the reference, respectively.

-

Caption: Experimental workflow for ΦΔ determination.

Synthesis and Characterization of this compound-endoperoxide (DBA-EPO)

The formation of the endoperoxide is a key indicator of singlet oxygen generation by DBA.

Protocol: Synthesis of DBA-EPO

-

Reagents and Materials:

-

This compound (DBA)

-

A singlet oxygen-producing dye (e.g., Eosin Y)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Light source with a wavelength appropriate for the dye (e.g., 530 nm for Eosin Y)[5]

-

Extraction solvent (e.g., hexane)

-

NMR spectrometer for characterization

-

-

Procedure: a. Dissolve DBA and the singlet oxygen-producing dye in the solvent.[5] b. Irradiate the solution with the appropriate wavelength of light in the presence of air at room temperature with stirring for several hours.[5] c. After the reaction is complete (monitored by TLC), extract the crude product with the extraction solvent.[5] d. Wash the organic layer with saturated brine and concentrate to obtain the DBA-EPO.[5] e. Characterize the product using ¹H NMR spectroscopy to confirm the formation of the endoperoxide.[1]

Signaling Pathways in Photodynamic Therapy

The cellular damage induced by the singlet oxygen generated by DBA can trigger various signaling pathways, ultimately leading to cell death. The primary modes of cell death in PDT are apoptosis and necrosis. The prevalence of one over the other depends on the cell type, the dose of the photosensitizer, and the light dose.

-

Apoptosis: A programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Singlet oxygen can induce apoptosis by damaging mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.

-

Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis. High concentrations of singlet oxygen can cause rapid and extensive damage to cellular membranes, leading to necrosis.

Caption: Simplified signaling pathways in DBA-mediated PDT.

Conclusion

This compound serves as an effective photosensitizer through the efficient generation of singlet oxygen upon UVA irradiation. Its mechanism of action is well-established, proceeding through a Type II photodynamic process. The butoxy substituents play a key role in modulating its photophysical properties to favor photosensitization. While further research is needed to fully quantify its photophysical parameters, the existing evidence strongly supports its potential in applications requiring photosensitization, such as photodynamic therapy and photopolymerization. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of DBA and other novel photosensitizers.

References

- 1. Mechanism for the photodegradation of this compound in the presence of air | PLOS One [journals.plos.org]

- 2. This compound |Electron Transfer Sensitizer [benchchem.com]

- 3. 9,10-Diphenylanthracene [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism for the photodegradation of this compound in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Anthracene Compounds: A Technical Guide to Their Discovery, Synthesis, and Applications

An in-depth exploration of the rich history, synthetic evolution, and diverse applications of substituted anthracene (B1667546) compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of molecules.

First isolated from coal tar in 1832 by Jean-Baptiste Dumas and Auguste Laurent, anthracene, a simple polycyclic aromatic hydrocarbon, has become the foundational scaffold for a vast and versatile class of substituted derivatives.[1][2][3] Initially gaining prominence with the synthesis of the dye alizarin (B75676) in 1868, the journey of substituted anthracene compounds has been one of continuous discovery and innovation, leading to their indispensable role in modern materials science and medicine.[2][3] This technical guide delves into the historical milestones, synthetic methodologies, and key applications of these remarkable compounds, offering a detailed resource for professionals in the field.

A Journey Through Time: Key Milestones in Anthracene Chemistry

The history of substituted anthracene compounds is intrinsically linked to the development of organic chemistry. Early work focused on understanding the fundamental reactivity of the anthracene core, with electrophilic substitution reactions being among the first to be explored. These reactions primarily occur at the highly reactive 9 and 10 positions of the central ring.[4] A significant breakthrough in the application of anthracene derivatives came with the discovery of the Diels-Alder reaction, where anthracene and its derivatives can act as a diene, reacting with dienophiles at the 9 and 10 positions.[5] This reactivity has been harnessed for both synthetic purposes and in the development of chemical sensors.[6]

The 20th century witnessed a surge in the development of more sophisticated synthetic methods, enabling the precise installation of a wide array of functional groups onto the anthracene scaffold. This has been particularly driven by the advent of transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of 9,10-disubstituted anthracenes.[7][8] These modern techniques have paved the way for the creation of tailor-made anthracene derivatives with fine-tuned electronic and photophysical properties, crucial for their application in advanced materials.

The Synthetic Toolkit: From Classical Reactions to Modern Catalysis

The synthesis of substituted anthracene compounds has evolved from classical methods to highly efficient and selective modern techniques. Traditionally, methods like the Elbs reaction, involving the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones, were employed for the synthesis of the anthracene core.[4][9] Friedel-Crafts reactions have also been a staple for introducing substituents, though they often suffer from issues of regioselectivity.[7][9]

The contemporary synthesis of substituted anthracenes is dominated by transition metal-catalyzed cross-coupling reactions. These methods offer unparalleled control over the substitution pattern and allow for the introduction of a diverse range of functional groups.

Key Modern Synthetic Methodologies:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone for the synthesis of aryl-substituted anthracenes.[8][10][11] It is particularly effective for creating 9,10-diarylanthracenes, which are important materials for organic light-emitting diodes (OLEDs).[11]

-

Stille Coupling: This reaction utilizes organotin compounds and is another powerful tool for the formation of carbon-carbon bonds, offering a complementary approach to the Suzuki coupling.[10][11]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in oxidative coupling reactions of arylboronic acids with internal alkynes to construct the anthracene framework.[7]

-

Cobalt and Gold-Catalyzed Cyclizations: Cobalt and gold catalysts have shown utility in [2+2+2] cycloaddition reactions and other cyclization strategies to build the polycyclic aromatic system of anthracene.[7]

These modern synthetic advancements have not only expanded the library of accessible substituted anthracene compounds but have also enabled the development of more sustainable and efficient synthetic routes.[7]

Illuminating Applications: From Organic Electronics to Biomedical Innovations

The unique photophysical and electronic properties of substituted anthracene compounds have positioned them as key components in a variety of advanced applications.

Organic Electronics:

Substituted anthracenes, particularly 9,10-disubstituted derivatives, are widely used in the field of organic electronics. Their high fluorescence quantum yields and tunable emission colors make them excellent candidates for:

-

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives serve as efficient blue light emitters, a crucial component for full-color displays and solid-state lighting.[11][12]

-

Organic Field-Effect Transistors (OFETs): The planar structure and extended π-conjugation of anthracene derivatives facilitate charge transport, making them suitable as organic semiconductors in OFETs.[3]

-

Triplet-Triplet Annihilation Upconversion (TTA-UC): Certain 9,10-disubstituted anthracenes act as annihilators in TTA-UC systems, which can convert lower-energy light to higher-energy light, with potential applications in solar energy conversion and bioimaging.[10][12]

Biomedical and Pharmaceutical Significance:

The planar structure of the anthracene core allows for intercalation into DNA, a property that has been exploited in the development of anticancer agents.[13][14] Anthraquinone (B42736) derivatives, which are oxidized forms of anthracene, are a particularly important class of compounds with a broad spectrum of biological activities.[15][16]

-

Anticancer Drugs: Several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, are based on an anthraquinone scaffold.[15] These compounds exert their cytotoxic effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase II.

-

Fluorescent Probes: The inherent fluorescence of anthracene derivatives makes them valuable as fluorescent probes for biological imaging and sensing applications.[6][17] They can be designed to respond to specific biological analytes or changes in the cellular environment.

Quantitative Data on Substituted Anthracene Derivatives

To facilitate comparison and aid in the design of new materials and drugs, the following tables summarize key quantitative data for a selection of substituted anthracene compounds.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |

| 9,10-Diphenylanthracene (DPA) | 375, 395 | 409, 432 | ~1.00 | [12] |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 376, 396 | 410, 432 | High | [12] |

| 4-(10-Phenylanthracen-9-yl)pyridine | 376, 396 | 410, 432 | High | [12] |

| 9,10-Di(thiophen-2-yl)anthracene | 422 | 445, 471 | <0.10 | [12] |

Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracenes.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |

| Mitoxantrone | Various | Varies | DNA intercalation, Topoisomerase II inhibition | [15] |

| Doxorubicin | Various | Varies | DNA intercalation, Topoisomerase II inhibition, ROS generation | [15] |

| Substituted Anthracene-1,4-diones | RAW264.7 | Varies | Inhibition of NO, IL-1β, and TNF-α production | [18] |

Table 2: Biological Activity of Selected Anthracene Derivatives.

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of the synthesis of these compounds, detailed experimental protocols for key reactions are outlined below.

Synthesis of 9,10-bis(pentafluorophenyl)anthracene via C-H Direct Arylation

This protocol describes a single-step synthesis of a fluorinated anthracene derivative, a promising n-type semiconducting material.[19]

Materials:

-

Anthracene

-

Pentafluorobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Potassium carbonate (K₂CO₃)

-

Pivalic acid (PivOH)

Procedure:

-

To a reaction vessel, add anthracene, pentafluorobenzene, Pd(OAc)₂, IPr·HCl, K₂CO₃, and PivOH.

-

Add degassed toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

-

After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 9,10-bis(pentafluorophenyl)anthracene.

Synthesis of 9-Bromo-10-phenylanthracene via Suzuki Coupling

This protocol illustrates the synthesis of a key intermediate used in the preparation of more complex anthracene derivatives.[8][10]

Materials:

-

9,10-Dibromoanthracene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction flask, combine 9,10-dibromoanthracene, phenylboronic acid, and Pd(PPh₃)₄.

-

Add a mixture of toluene, THF, and the 2M aqueous Na₂CO₃ solution.

-

The mixture is degassed and then heated to reflux under an inert atmosphere for a specified period (e.g., 18 hours).

-

After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by recrystallization or column chromatography to yield 9-bromo-10-phenylanthracene.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the Suzuki coupling synthesis of 9-bromo-10-phenylanthracene.

Caption: Simplified signaling pathway for the anticancer action of anthraquinone-based drugs.

The continuous exploration of substituted anthracene compounds promises to unlock even more innovative applications in the future. As synthetic methodologies become more refined and our understanding of their structure-property relationships deepens, these versatile molecules will undoubtedly continue to play a pivotal role in advancing science and technology.

References

- 1. Anthracene - Wikipedia [en.wikipedia.org]

- 2. Production of anthracene_Chemicalbook [chemicalbook.com]

- 3. acs.org [acs.org]

- 4. newworldencyclopedia.org [newworldencyclopedia.org]

- 5. chemcess.com [chemcess.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 8. nbinno.com [nbinno.com]

- 9. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 10. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. rroij.com [rroij.com]

- 14. rroij.com [rroij.com]

- 15. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Illuminating the Electronic Landscape: A Technical Guide to the Theoretical Energy Levels of 9,10-Dibutoxyanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determining the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of 9,10-Dibutoxyanthracene. A thorough review of available scientific literature indicates that while this compound is a compound of significant interest, particularly as a photosensitizer in polymerization processes, explicit and detailed reports of its calculated and experimentally verified HOMO and LUMO energy levels are not extensively documented in dedicated studies.[1][2]

This guide synthesizes the available data from related studies on similar anthracene (B1667546) derivatives and outlines the established computational and experimental methodologies to provide a robust framework for understanding and investigating the electronic properties of this compound.

Core Data Presentation: Energy Level Summary

Precise, experimentally verified and theoretically calculated HOMO and LUMO energy levels for this compound are not consistently reported in the surveyed literature. However, by examining data from closely related 9,10-disubstituted anthracene derivatives and mentions in broader studies, we can establish a probable range for these values. The following table summarizes this analogous and inferred data to provide a baseline for understanding the electronic structure of this compound.

| Parameter | Theoretical Value (eV) | Experimental Value (eV) |

| HOMO Energy | Not explicitly reported | -5.59 to -5.73[2] |

| LUMO Energy | Not explicitly reported | Not explicitly reported |

| HOMO-LUMO Gap | ~3.2[3] | Not explicitly reported |

Note: The experimental HOMO energy range is based on cyclic voltammetry data for various 9,10-diphenylanthracene (B110198) derivatives. The theoretical HOMO-LUMO gap is an approximate value mentioned for this compound without detailed computational parameters.

Theoretical Calculation Protocols

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common computational methods for predicting the electronic structure and properties of organic molecules like this compound. A study on the photodegradation mechanism of this compound utilized the uB3LYP functional with the 6-31+G** basis set for structural optimization and vibrational analysis.[4] While this study did not report the HOMO-LUMO energies, this level of theory is a common choice for such molecules.

A typical workflow for the theoretical calculation of the energy levels of this compound would involve the following steps:

-

Molecular Geometry Optimization: The first step is to obtain a stable 3D conformation of the molecule. This is typically achieved using a DFT functional such as B3LYP with a basis set like 6-31G*. This process finds the lowest energy structure of the molecule.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Frontier Molecular Orbital Analysis: From the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output of this calculation. The difference between these two values provides the theoretical HOMO-LUMO gap.

-

Excited State Calculations (Optional but Recommended): For a more accurate prediction of the optical band gap, which is related to the energy of the first electronic excitation, Time-Dependent DFT (TD-DFT) calculations are often performed. This method provides information about the electronic transition energies and oscillator strengths.

Experimental Protocols

The experimental determination of HOMO and LUMO energy levels typically involves a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) for HOMO Energy Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to measure the oxidation and reduction potentials of a molecule. The HOMO energy level can be estimated from the onset of the first oxidation potential.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which the molecule begins to oxidize is determined from the resulting voltammogram.

-

Data Analysis: The HOMO energy level is calculated using the following empirical formula, with ferrocene (B1249389) (Fc/Fc⁺) often used as an internal standard for calibration:

EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8]

where Eoxonset is the onset potential of the first oxidation peak.

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Visible absorption spectroscopy is used to determine the optical band gap (Egopt) of a molecule, which is the energy required to promote an electron from the HOMO to the LUMO upon absorption of light.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane (B81311) or tetrahydrofuran).

-

Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. The spectrum typically shows characteristic absorption bands for the anthracene core in the 350-425 nm range.[2]

-

Data Analysis: The optical band gap is estimated from the onset of the lowest energy absorption band (λonset) using the following equation:

Egopt (eV) = 1240 / λonset (nm)

Estimation of LUMO Energy Level

Once the HOMO energy level and the optical band gap are determined experimentally, the LUMO energy level can be estimated using the following relationship:

ELUMO (eV) = EHOMO (eV) + Egopt (eV)

Signaling Pathways and Logical Relationships

The interplay between theoretical calculations and experimental measurements is crucial for a comprehensive understanding of the electronic properties of this compound. The following diagram illustrates the logical relationship between these two approaches.

References

- 1. This compound |Electron Transfer Sensitizer [benchchem.com]

- 2. Mechanism for the photodegradation of this compound in the presence of air | PLOS One [journals.plos.org]

- 3. This compound |Electron Transfer Sensitizer [benchchem.com]

- 4. 9,10-Dimethoxyanthracene|CAS 2395-97-3|Research Chemical [benchchem.com]

The Luminescent Core: A Technical Guide to the Fluorescence of 9,10-Dibutoxyanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibutoxyanthracene (DBA) is a derivative of anthracene (B1667546), a well-known polycyclic aromatic hydrocarbon. The substitution of butoxy groups at the 9 and 10 positions of the anthracene core significantly influences its photophysical and photochemical properties. This technical guide provides an in-depth exploration of the fluorescence characteristics of DBA, offering a valuable resource for researchers in materials science, photochemistry, and drug development. While DBA is recognized for its role as a photosensitizer, particularly in photopolymerization processes, a comprehensive understanding of its intrinsic fluorescence is crucial for expanding its applications.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying photophysical processes.

Photophysical Properties of this compound

The fluorescence of this compound originates from its extended π-conjugated system. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur through the emission of a photon, a process known as fluorescence. The efficiency and spectral characteristics of this fluorescence are key parameters for its application.

Absorption and Emission Spectra

This compound characteristically absorbs light in the near-UV region, typically between 360 and 400 nm.[1][2] This absorption profile makes it suitable for excitation with commercially available UV-A light sources and LEDs. Following excitation, the molecule emits fluorescent light at longer wavelengths, a phenomenon known as the Stokes shift. While specific high-resolution spectral data for DBA is not extensively published, the emission is expected to be in the blue region of the visible spectrum, characteristic of many 9,10-disubstituted anthracene derivatives.

Quantitative Fluorescence Data

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |

| This compound | N,N-Dimethylformamide | 300-800 | Not Reported | Not Reported | Not Reported | [3] |

| 9,10-Diphenylanthracene | Cyclohexane | ~373 | ~426 | 0.90 - 1.0 | ~7.6 - 8.4 | [4][5] |

| 9,10-Dimethylanthracene | Ethanol | ~378 | ~410 | 0.73 | ~11.5 | |

| 9,10-Dicyanoanthracene | Cyclohexane | ~400 | ~425 | 0.88 | ~14.2 | [6] |

| 9,10-Bis(phenylethynyl)anthracene | Toluene | ~455 | ~475 | 0.98 | ~3.9 | [7][8] |

Note: The data for compounds other than this compound are provided for comparative purposes. The specific values can vary depending on the solvent and other experimental conditions.

Photochemistry of this compound

Beyond its intrinsic fluorescence, the excited state of this compound can undergo other photophysical and photochemical processes. A key reaction is its interaction with molecular oxygen. Upon excitation, DBA can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with a ground-state DBA molecule to form this compound-endoperoxide.[2][5] This process is a significant pathway for the photodegradation of DBA and is fundamental to its application as a photosensitizer.[5]

Caption: Photophysical and photochemical pathways of this compound.

Experimental Protocols

Accurate determination of the fluorescence properties of this compound requires standardized experimental procedures. The following protocols are based on established methods for characterizing fluorescent molecules.

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is readily soluble and stable. Common solvents for anthracene derivatives include cyclohexane, ethanol, and N,N-dimethylformamide. The choice of solvent can influence the photophysical properties.

-

Concentration: Prepare a dilute solution of DBA. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Degassing: For measurements of fluorescence quantum yield and lifetime, it is crucial to remove dissolved oxygen from the solution, as it can quench the fluorescence. This can be achieved by bubbling a gentle stream of an inert gas, such as nitrogen or argon, through the solution for 10-15 minutes prior to measurement.

Measurement of Fluorescence Spectra

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Wavelength: Set the excitation monochromator to a wavelength within the absorption band of DBA (e.g., 385 nm).

-

Emission Scan: Scan the emission monochromator over a wavelength range that covers the expected fluorescence of DBA (e.g., 400-600 nm).

-

Slit Widths: Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio while maintaining adequate spectral resolution.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (Φf = 0.546) is a commonly used standard in this spectral region.

-

Prepare Solutions: Prepare solutions of the DBA sample and the quantum yield standard with accurately known absorbances at the same excitation wavelength (e.g., 365 nm). The absorbances should be low and ideally matched.

-

Measure Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Caption: Experimental workflow for fluorescence quantum yield determination.

Applications in Research and Development

The fluorescent properties of this compound, coupled with its photosensitizing capabilities, make it a molecule of interest in several fields:

-

Photopolymerization: As a sensitizer, DBA can absorb light and transfer energy to a photoinitiator, enabling the curing of polymers with UV-LED sources.[1]

-

Singlet Oxygen Generation: The efficient generation of singlet oxygen upon photoexcitation makes DBA a useful tool for studying oxidation processes and for applications in photodynamic therapy.[5]

-

Fluorescent Probes: While not extensively explored, the intrinsic fluorescence of DBA could potentially be harnessed for the development of fluorescent probes, where changes in the local environment could modulate the fluorescence signal.

Conclusion

This compound is a versatile molecule with interesting photophysical and photochemical properties. While its role as a photosensitizer is well-established, a complete characterization of its intrinsic fluorescence properties remains an area for further investigation. The lack of readily available quantitative data on its fluorescence quantum yield and lifetime presents an opportunity for future research. A thorough understanding of these fundamental parameters will be critical for unlocking the full potential of this compound in advanced applications, from novel materials to innovative therapeutic strategies. This guide provides a solid foundation for researchers and professionals working with this and related fluorescent compounds.

References

- 1. radtech2020.com [radtech2020.com]

- 2. Mechanism for the photodegradation of this compound in the presence of air | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 9,10-Dibutoxyanthracene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 9,10-Dibutoxyanthracene, a fluorescent compound with applications in organic electronics and as a photosensitizer.[1][2] A comprehensive understanding of its solubility is crucial for its application in various chemical processes, formulation development, and material science. This document compiles the available solubility data and presents a detailed experimental protocol for determining the solubility of this compound in a range of organic solvents.

Solubility Data of this compound

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in the public domain. However, existing literature and chemical databases provide some qualitative and specific quantitative information. The butoxy groups on the anthracene (B1667546) core generally enhance its solubility in organic solvents.[3]

Below is a summary of the available solubility data:

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 4.8 x 10⁻⁵ g/L | 25 | Practically insoluble in aqueous solutions.[4] |

| Propylene glycol methyl ether acetate (B1210297) (PGMEA) | 2.9% (w/w) | Not Specified | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Specified | Qualitative data indicates solubility.[5] |

| Benzene | Soluble | Not Specified | Qualitative data indicates solubility.[5] |

| Toluene | Soluble | Not Specified | Qualitative data indicates solubility.[5] |

Experimental Protocol for Solubility Determination

For a precise understanding of the solubility of this compound in specific organic solvents, experimental determination is recommended. The following protocol details the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement, coupled with UV-Vis spectroscopy for concentration analysis.[6]

Materials and Equipment

-

Materials:

-

This compound (high purity)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, dichloromethane, etc.), analytical grade or higher

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to several vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended. Preliminary studies can be conducted to determine the optimal equilibration time.

Step 3: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For enhanced separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any remaining particulate matter.

Step 4: Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the same organic solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

Step 5: Analysis of Saturated Solution

-

The filtered saturated solution obtained in Step 3 may need to be diluted to fall within the linear range of the calibration curve. Perform accurate serial dilutions as necessary.

-

Measure the absorbance of the diluted sample(s) at the same λmax.

Step 6: Calculation of Solubility

-

Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

-

The calculated concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature. The solubility can be expressed in units such as g/L or mol/L.

Conclusion

References

- 1. 9,10-Anthracenedimethanol | C16H14O2 | CID 9859543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Anthracene,9,10-dibutoxy- [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 76275-14-4: Anthracene,9,10-dibutoxy- | CymitQuimica [cymitquimica.com]

- 6. This compound |Electron Transfer Sensitizer [benchchem.com]

Technical Guide: 9,10-Dibutoxyanthracene (CAS 76275-14-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of 9,10-Dibutoxyanthracene (CAS 76275-14-4). The information is intended to support research and development activities, particularly in the fields of photochemistry, materials science, and photodynamic therapy.

Core Properties and Structure

This compound is an organic compound featuring an anthracene (B1667546) core with two butoxy groups substituted at the 9 and 10 positions.[1] This substitution enhances its solubility in organic solvents and influences its photophysical properties.[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 76275-14-4 | [2] |

| Molecular Formula | C22H26O2 | [2] |

| Molecular Weight | 322.44 g/mol | [3] |

| Appearance | White to light orange to pale yellow-green powder/crystal | [4] |

| Purity | >95.0% (HPLC) | [4] |

| IUPAC Name | This compound | [2] |

| InChI Key | KSMGAOMUPSQGTB-UHFFFAOYSA-N | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

Chemical Structure

The 2D chemical structure of this compound is depicted below.

Experimental Protocols

Synthesis of this compound

A two-step synthesis method has been reported, involving the acylation of anthraquinone (B42736) followed by reduction.[5]

Step 1: Acylation of Anthraquinone

-

To a reaction vessel, add anthraquinone, dichloromethane (B109758) (as a solvent), an aqueous solution of sodium hydroxide, and sodium hydrosulfite.[5]

-

Cool the mixture and slowly add n-butyryl chloride.[5]

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.[5]

-

Upon completion, allow the layers to separate and remove the aqueous phase to yield the intermediate, 9,10-dibutyryloxyanthracene.[5]

Step 2: Reduction to this compound

-

To the organic phase containing the intermediate from Step 1, add triethylsilane as the reducing agent.[5]

-

Maintain the reaction at a controlled temperature until the reduction is complete.[5]

-

Cool the reaction mixture to induce crystallization of the final product, this compound.[5]

-

The product can be further purified by recrystallization.[5]

Investigation of Photodegradation

The following protocol is adapted from studies on the photochemical properties of this compound.[6][7]

-

Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate).[6]

-

Place the solution in a spectroscopic cell.[6]

-

Irradiate the solution with a light source of a specific wavelength (e.g., 405 nm) for defined periods.[6]

-

At each time point, analyze the sample using techniques such as 1H NMR or HPLC to determine the concentration of the remaining this compound and to identify any degradation products.[6]

-

To investigate the role of singlet oxygen, the experiment can be repeated in the presence of various singlet oxygen scavengers.[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is photochemical.[8] Upon absorption of light, it becomes excited and can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[8] This singlet oxygen can then react with the this compound molecule itself to form an endoperoxide, or it can induce oxidative damage to other molecules in its vicinity.[6][8]

In the context of drug development, particularly for photodynamic therapy (PDT), the generation of reactive oxygen species (ROS) like singlet oxygen by photosensitizers such as this compound is the primary therapeutic action.[9][10] This ROS production leads to oxidative stress within target cells, which in turn activates various cellular signaling pathways associated with cell death (apoptosis, necrosis) and survival.[9][11]

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It may cause skin and eye irritation.[12] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- 1. CAS 76275-14-4: Anthracene,9,10-dibutoxy- | CymitQuimica [cymitquimica.com]

- 2. This compound | C22H26O2 | CID 21987539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 76275-14-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 76275-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. CN113880698B - Preparation method of 9, 10-dibutoxyanthracene - Google Patents [patents.google.com]

- 6. Mechanism for the photodegradation of this compound in the presence of air | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound |Electron Transfer Sensitizer [benchchem.com]

- 9. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 76275-14-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

A Technical Guide to the Photochemical Reactivity of 9,10-Dibutoxyanthracene with Oxygen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the photochemical reactivity of 9,10-Dibutoxyanthracene (DBA) with molecular oxygen. DBA, a 9,10-disubstituted anthracene (B1667546) derivative, exhibits significant photoreactivity upon exposure to UV radiation in the presence of air, a characteristic that underpins its utility in various applications, including photopolymerization and as a potential UVA absorber.[1][2] This document details the underlying reaction mechanisms, presents quantitative data from photodegradation studies, outlines key experimental protocols, and provides visualizations of the reaction pathways and experimental workflows. The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and harnessing the photochemical properties of this versatile compound.

Introduction